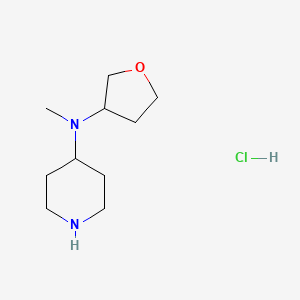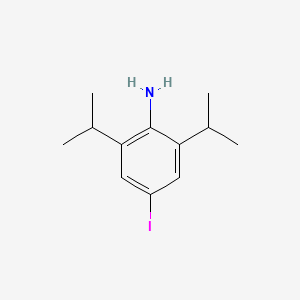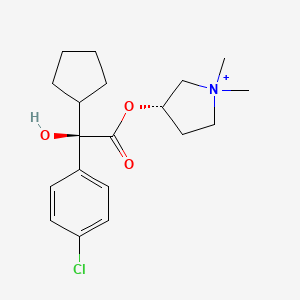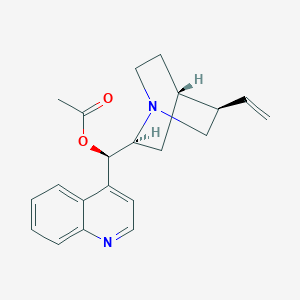![molecular formula C11H19NO2 B3321963 tert-butyl N-(3-methyl-1-bicyclo[1.1.1]pentanyl)carbamate CAS No. 1403865-40-6](/img/structure/B3321963.png)
tert-butyl N-(3-methyl-1-bicyclo[1.1.1]pentanyl)carbamate
Vue d'ensemble
Description
tert-butyl N-(3-methyl-1-bicyclo[1.1.1]pentanyl)carbamate: is a chemical compound with the molecular formula C11H19NO2. It is known for its unique bicyclic structure, which includes a tert-butyl carbamate group attached to a 3-methyl-1-bicyclo[1.1.1]pentanyl moiety. This compound is primarily used in research and development settings, particularly in the fields of organic chemistry and pharmaceuticals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-methyl-1-bicyclo[1.1.1]pentanyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-methyl-1-bicyclo[1.1.1]pentan-1-amine. The reaction is usually carried out under controlled conditions, such as low temperatures and the presence of a suitable solvent like dichloromethane. The reaction may also require a catalyst or a base to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, it is likely that similar reaction conditions are scaled up for industrial synthesis. This would involve larger quantities of reactants, optimized reaction times, and potentially continuous flow processes to ensure efficient production .
Analyse Des Réactions Chimiques
Types of Reactions: tert-butyl N-(3-methyl-1-bicyclo[1.1.1]pentanyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to yield amines or other reduced forms.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may require the presence of a strong base or acid, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Applications De Recherche Scientifique
Chemistry: In organic chemistry, tert-butyl N-(3-methyl-1-bicyclo[1.1.1]pentanyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology and Medicine: In biological and medical research, this compound can be used to study the interactions of bicyclic compounds with biological targets. It may also serve as a precursor for the synthesis of potential pharmaceutical agents .
Industry: In industrial settings, this compound can be used in the development of new materials and chemicals. Its unique properties make it suitable for applications in polymer science and materials engineering .
Mécanisme D'action
The mechanism of action of tert-butyl N-(3-methyl-1-bicyclo[1.1.1]pentanyl)carbamate involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The exact pathways and targets involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
- tert-butyl (3-methylbicyclo[1.1.1]pentan-1-yl)carbamate
- tert-butyl N-(3-carbamoyl-1-bicyclo[1.1.1]pentanyl)methyl carbamate
Comparison: Compared to similar compounds, tert-butyl N-(3-methyl-1-bicyclo[1.1.1]pentanyl)carbamate is unique due to its specific substitution pattern and the presence of the tert-butyl carbamate group. This gives it distinct chemical and physical properties, making it valuable for specific research and industrial applications .
Propriétés
IUPAC Name |
tert-butyl N-(3-methyl-1-bicyclo[1.1.1]pentanyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-9(2,3)14-8(13)12-11-5-10(4,6-11)7-11/h5-7H2,1-4H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIKKZFMBPVZIDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C1)(C2)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001140881 | |
| Record name | Carbamic acid, N-(3-methylbicyclo[1.1.1]pent-1-yl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001140881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1403865-40-6 | |
| Record name | Carbamic acid, N-(3-methylbicyclo[1.1.1]pent-1-yl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1403865-40-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-(3-methylbicyclo[1.1.1]pent-1-yl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001140881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1-Difluoro-5-azaspiro[2.5]octane](/img/structure/B3321885.png)
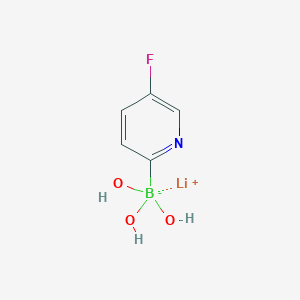
![7-Chlorospiro[indoline-3,4'-piperidin]-2-one](/img/structure/B3321910.png)
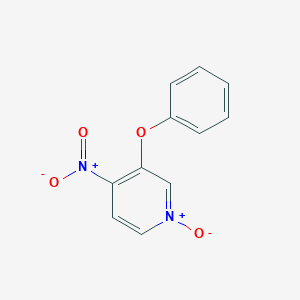
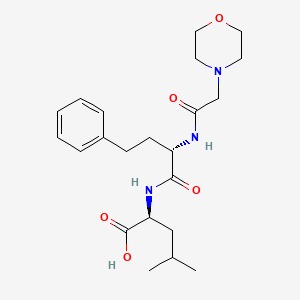
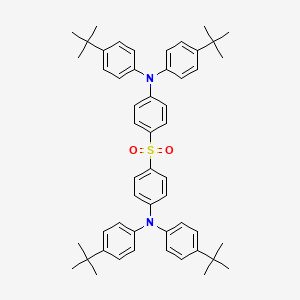


![6-Oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B3321956.png)
